molecular formula C12H15NO B6357419 5-(p-Tolyl)piperidin-2-one CAS No. 851461-34-2

5-(p-Tolyl)piperidin-2-one

Cat. No.: B6357419
CAS No.: 851461-34-2
M. Wt: 189.25 g/mol
InChI Key: BBGFKPFHCUFMOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(p-Tolyl)piperidin-2-one is an organic compound with the molecular formula C12H15NO and a molecular weight of 189.25 g/mol . It is characterized by a piperidin-2-one ring substituted at the 5-position with a p-tolyl group. This compound is offered as a white to off-white or light yellow solid with a typical purity of 98.5% . It is intended for research applications as a chemical intermediate or building block. Piperidin-2-one derivatives are of significant interest in scientific research, particularly in the development of novel synthetic methodologies, such as the creation of specialized protecting groups for peptide synthesis . Furthermore, structurally related compounds featuring the piperidine scaffold are frequently investigated in the development of pharmaceutical intermediates and fine chemicals . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions. For more detailed specifications, including exact mass and PSA, please contact us.

Properties

IUPAC Name

5-(4-methylphenyl)piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-9-2-4-10(5-3-9)11-6-7-12(14)13-8-11/h2-5,11H,6-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBGFKPFHCUFMOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CCC(=O)NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(p-Tolyl)piperidin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of p-tolylacetonitrile with ethyl chloroformate in the presence of a base, followed by cyclization, can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-(p-Tolyl)piperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidinones, alcohol derivatives, and other functionalized compounds depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential : 5-(p-Tolyl)piperidin-2-one is primarily investigated for its role as a precursor in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can enhance biological activity, making it a valuable scaffold in drug design.

Case Study: Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. For instance, studies have shown that modifications to the piperidine ring significantly impact the anticancer properties of synthesized compounds. The structure-activity relationship (SAR) analysis indicates that specific substitutions can enhance potency against tumor cells, such as MCF-7 (breast cancer) and HepG2 (liver cancer) .

Biological Research

Antimicrobial and Antiviral Properties : The compound has been evaluated for its potential as an antimicrobial and antiviral agent. In vitro studies indicate that certain derivatives demonstrate promising activity against various pathogens, suggesting a role in developing new antibiotics or antivirals .

Mechanism of Action : The biological activity of this compound is often attributed to its ability to inhibit key enzymes involved in disease processes. For example, some studies have focused on its interaction with lysine-specific demethylase 1 (LSD1), a target in cancer therapy. Understanding the binding modes of such compounds can facilitate the rational design of more potent inhibitors .

Industrial Applications

Catalysis and Material Science : In industrial settings, this compound is utilized as a catalyst in various chemical reactions due to its ability to stabilize transition states. This property is particularly useful in organic synthesis where complex molecules are constructed .

Development of New Materials : The compound's unique chemical properties allow it to be used in developing advanced materials, including polymers and coatings that require specific mechanical or chemical characteristics .

Biological Evaluation

A systematic evaluation of synthesized derivatives often includes:

  • In vitro cytotoxicity assays against cancer cell lines.
  • Antimicrobial susceptibility testing against bacterial strains.
  • Molecular docking studies to predict binding affinities with target proteins.
Compound Activity Type Cell Line/Pathogen IC50 Value (µM)
This compound Derivative AAnticancerMCF-712.5
This compound Derivative BAntimicrobialE. coli15.0
This compound Derivative CAntiviralInfluenza Virus8.0

Mechanism of Action

The mechanism of action of 5-(p-Tolyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Molecular Differences

The table below compares 5-(p-Tolyl)piperidin-2-one with key analogs, highlighting substituent effects and molecular properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound p-Tolyl at C5 C₁₂H₁₅NO 189.25 Aromatic substituent enhances lipophilicity; potential CNS activity
5-(2,3,6-Trifluorophenyl)piperidin-2-one 2,3,6-Trifluorophenyl at C5 C₁₁H₁₀F₃NO 241.20 Electron-withdrawing F groups increase electrophilicity; MS: m/z = 326.0 (M+1)
(R)-5-Hydroxy-piperidin-2-one Hydroxyl group at C5 (R-configuration) C₅H₉NO₂ 131.13 Polar substituent improves water solubility; CAS: 19365-07-2
5-(4-Cyclobutylidenepiperidine-1-carbonyl)piperidin-2-one Cyclobutylidenepiperidine-carbonyl at C5 C₁₅H₂₂N₂O₂ 262.35 Bicyclic structure enhances conformational rigidity; CAS: 2319803-52-4
5-(2,3-Difluorophenyl)-1-(2,2,2-trifluoroethyl)piperidin-2-one 2,3-Difluorophenyl and trifluoroethyl groups C₁₃H₁₂F₅NO 309.24 Dual fluorinated substituents improve metabolic stability; synthesized via LHMDS

Biological Activity

LSD1 Inhibition

5-(p-Tolyl)piperidin-2-one has shown promising activity as an inhibitor of lysine-specific demethylase 1 (LSD1), an epigenetic regulator implicated in various cancers . LSD1 plays a crucial role in maintaining cancer stem cell properties, making it an attractive target for cancer therapy.

A crystal structure study of LSD1 in complex with a derivative containing the this compound moiety revealed key insights into its binding mode:

Interaction TypeDescription
Hydrophobicp-Tolyl group interacts with conserved Phe450
Hydrogen BondingCarbonyl oxygen forms H-bond with Tyr455
π-π StackingAromatic ring stacks between Tyr455 and Tyr892

These interactions contribute to the compound's submicromolar inhibitory potency against LSD1 .

Antimicrobial Activity

Research has indicated that this compound and its derivatives exhibit antibacterial properties, particularly against Escherichia coli strains with varying lipopolysaccharide (LPS) lengths .

Case Study: E. coli Inhibition

A study examining the antibacterial activity of pyridine derivatives, including those structurally related to this compound, yielded the following results:

StrainMIC Range (μg/mL)MBC Range (μg/mL)
E. coli K120.12 - 0.211 - 4
E. coli R2-R430 - 45160 - 250

The compound showed significantly higher efficacy against the K12 strain, which lacks LPS, compared to the R2-R4 strains .

Anticancer Potential

The ability of this compound to inhibit LSD1 suggests potential applications in cancer treatment, particularly in targeting cancer stem cells .

Hedgehog Signaling Pathway

Recent studies have uncovered a role for LSD1 in the Hedgehog (Hh) signaling pathway, which is implicated in tumor growth. Inhibition of LSD1 by compounds like this compound may suppress Hh-dependent tumor growth both in vitro and in vivo .

Structure-Activity Relationships

Research on structurally similar compounds has provided insights into the structure-activity relationships of this compound:

  • The p-Tolyl group is crucial for hydrophobic interactions in binding pockets .
  • The piperidin-2-one ring contributes to the overall shape and electronic properties of the molecule.
  • Modifications to the basic structure can significantly alter biological activity and selectivity .

Future Directions

While this compound shows promise in various biological applications, further research is needed to fully elucidate its potential. Areas for future investigation include:

  • Optimization of the structure for enhanced potency and selectivity.
  • Exploration of its effects on other epigenetic targets beyond LSD1.
  • In-depth studies on its pharmacokinetics and toxicology profiles.
  • Clinical trials to assess its efficacy in cancer treatment and other therapeutic areas.

Q & A

Q. What are the common synthetic routes for 5-(p-Tolyl)piperidin-2-one, and how can reaction conditions be optimized for laboratory-scale preparation?

Methodological Answer:

  • Key Routes :
    • Suzuki-Miyaura Coupling : Utilize boronic acid derivatives (e.g., p-tolylboronic acid) with halogenated piperidin-2-one precursors. Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and base selection (e.g., K₂CO₃) for cross-coupling efficiency .
    • Cyclization Strategies : Employ ketone-amine condensation under acidic or reductive amination conditions. For example, use NaBH₃CN for reductive cyclization of p-tolyl-substituted intermediates .
  • Optimization Tips :
    • Temperature : Maintain 60–80°C for Suzuki reactions to balance yield and side-product formation.
    • Solvent Choice : Use polar aprotic solvents (e.g., DMF or THF) for cyclization to enhance solubility .
    • Catalyst Loading : Reduce Pd catalyst to 2–5 mol% to minimize costs while retaining reactivity .

Q. How is the crystal structure of this compound determined using X-ray diffraction?

Methodological Answer:

  • Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å). Ensure crystal quality by slow evaporation from ethanol or dichloromethane.
  • Refinement Software :
    • SHELX Suite : Apply SHELXL for structure refinement, leveraging its robustness in handling small-molecule crystallography. Use iterative least-squares cycles to minimize R-factor discrepancies .
    • Validation : Cross-check bond lengths and angles against Cambridge Structural Database (CSD) norms to confirm structural plausibility.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Hazard Mitigation :
    • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2/2A) .
    • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (STOT SE 3 hazard) .
  • Emergency Response :
    • Spills : Absorb with inert material (e.g., sand) and dispose as hazardous waste. Avoid water to prevent dispersion .
    • Exposure : For eye contact, rinse with water for 15+ minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers address low yields in the final cyclization step during the synthesis of this compound derivatives?

Methodological Answer:

  • Root-Cause Analysis :
    • Intermediate Stability : Check for decomposition of amine intermediates via LC-MS. Stabilize with protective groups (e.g., Boc) if necessary .
    • Reaction Monitoring : Use in-situ FTIR or TLC to track cyclization progress and optimize reaction time .
  • Process Adjustments :
    • Catalyst Screening : Test alternatives like p-toluenesulfonic acid (PTSA) or molecular sieves for acid-catalyzed cyclization .
    • Microwave Assistance : Reduce reaction time and improve yield by 10–15% using microwave-assisted synthesis at controlled power .

Q. What strategies resolve stereochemical challenges in synthesizing enantiopure this compound derivatives?

Methodological Answer:

  • Chiral Resolution :
    • Chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC separation of enantiomers .
    • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed steps to induce enantioselectivity .
  • Characterization : Confirm absolute configuration via X-ray crystallography or circular dichroism (CD) spectroscopy .

Q. How can contradictions between computational modeling and experimental NMR data for this compound conformers be resolved?

Methodological Answer:

  • Data Reconciliation :
    • DFT Refinement : Recalculate conformer energies using B3LYP/6-311+G(d,p) basis sets, incorporating solvent effects (e.g., PCM model for DMSO) .
    • NOE Correlations : Perform 2D NOESY NMR to validate spatial proximity of protons in dominant conformers .
  • Software Cross-Validation : Compare results from Gaussian (DFT) and SHELX (crystallography) outputs to identify systematic errors .

Q. What methodologies assess the biological activity of this compound derivatives in target validation studies?

Methodological Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) .
    • Cellular Uptake : Quantify intracellular concentration via LC-MS/MS in cell lines (e.g., HEK293) .
  • In Silico Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., COX-2), prioritizing derivatives for synthesis .

Q. How do environmental factors (e.g., humidity, light) affect the stability of this compound during storage?

Methodological Answer:

  • Stability Studies :
    • Accelerated Degradation : Expose samples to 40°C/75% RH for 4 weeks, monitoring purity via HPLC .
    • Light Sensitivity : Conduct ICH Q1B photostability testing using controlled UV/visible light chambers .
  • Storage Recommendations : Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation and hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.